SB-366791

Beschreibung

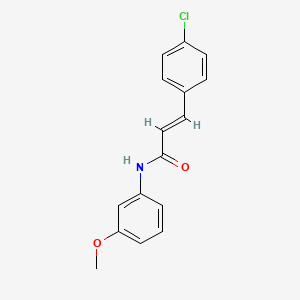

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAMDQKWNKKFHD-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472981-92-3, 1649486-65-6 | |

| Record name | SB 366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of SB-366791: A Technical Guide to a Selective TRPV1 Antagonist

For Immediate Distribution

[City, State] – [Date] – This document provides an in-depth technical overview of the mechanism of action of SB-366791, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of TRPV1 and its modulation for therapeutic purposes.

Executive Summary

This compound is a cinnamamide derivative that functions as a high-affinity, competitive antagonist of the TRPV1 receptor, a key integrator of noxious thermal and chemical stimuli in sensory neurons.[1][2] Structural and functional studies have revealed that this compound binds to the vanilloid pocket on the TRPV1 channel, thereby acting as an allosteric inhibitor of channel gating.[3][4] Its high selectivity for TRPV1 over a broad range of other receptors and ion channels makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPV1.[2][4][5] The primary downstream effect of this compound's antagonism is the inhibition of cation influx, leading to a reduction in neuronal excitability and the release of pro-inflammatory neuropeptides and neurotransmitters, such as substance P and glutamate.[6][7][8]

Core Mechanism of Action

The principal mechanism of action of this compound is the competitive antagonism of the TRPV1 receptor.[2] The TRPV1 channel is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons.[6][9] It is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), noxious heat (>42°C), and acidic conditions (protons).[10][11]

Activation of the TRPV1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron.[11][12] This depolarization, if sufficient, triggers the generation of action potentials that are propagated to the central nervous system, resulting in the sensation of pain. The influx of Ca²⁺ also initiates downstream signaling cascades, leading to the release of pro-inflammatory neuropeptides like substance P and calcitonin gene-related peptide (CGRP), and the excitatory neurotransmitter glutamate from the presynaptic terminals of sensory neurons.[6][13]

This compound exerts its inhibitory effect by binding to the same site as capsaicin, often referred to as the vanilloid binding pocket, on the TRPV1 channel.[3] Cryo-electron microscopy studies have confirmed this binding site and suggest that this compound functions as an allosteric inhibitor, preventing the conformational changes necessary for channel opening in response to agonists.[3] By blocking the activation of the TRPV1 channel, this compound effectively prevents the initial cation influx, thereby inhibiting the subsequent neuronal depolarization and release of pain- and inflammation-mediating signaling molecules.[6][7]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various in vitro and in vivo assays. The following table summarizes key quantitative data from the literature. It is important to note that variations in experimental systems and conditions can lead to different reported values.

| Parameter | Value | Species/Cell Line | Assay Type | Reference(s) |

| IC₅₀ | 5.7 nM | Recombinant | Inhibition of capsaicin response | [7] |

| 651.9 nM | Rat Trigeminal Ganglion Cells | Inhibition of capsaicin-induced Ca²⁺ influx | [6] | |

| pA₂ | 7.71 | Human TRPV1 (hTRPV1) | Schild analysis (vs. capsaicin) | [2] |

| pKb | 7.74 ± 0.08 | Human TRPV1 (hTRPV1) | FLIPR-based Ca²⁺ assay (vs. capsaicin) | [2] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

FLIPR-Based Intracellular Calcium Assay

This assay is used to measure the ability of this compound to inhibit capsaicin-induced increases in intracellular calcium in cells expressing the TRPV1 receptor.

Cell Culture and Plating:

-

Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 (hTRPV1) receptor are cultured in DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic (e.g., G418).[14]

-

Cells are harvested and seeded into 384-well, black-walled, clear-bottom microplates at a density of approximately 10,000 cells per well.[14]

-

Plates are incubated overnight at 37°C in a humidified 5% CO₂ atmosphere.[14][15]

Dye Loading:

-

The following day, the growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).[15][16]

-

The plates are incubated for 1-2 hours at 37°C or room temperature, as recommended by the dye manufacturer.[15][16]

Compound Addition and Signal Detection:

-

The microplate is placed into a FLIPR (Fluorometric Imaging Plate Reader) instrument.[14]

-

Baseline fluorescence is measured.

-

This compound, at various concentrations, is added to the wells, followed by a fixed concentration of the TRPV1 agonist capsaicin (e.g., EC₈₀ concentration).[14]

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.

-

Data are analyzed to determine the concentration-dependent inhibitory effect of this compound and to calculate parameters such as IC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through the TRPV1 channel in response to agonists and the blocking effect of this compound.

Cell Preparation:

-

Primary sensory neurons (e.g., from dorsal root ganglia) are dissociated and cultured, or a cell line expressing TRPV1 is used.[17][18]

-

Cells are plated on coverslips for recording.[17]

Recording Setup:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).[1]

-

Glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution (e.g., containing in mM: 67 KCl, 65 K-gluconate, 1 MgCl₂, 5 EGTA, 4 ATP-Mg, 1 GTP-Na₂, 10 HEPES, pH 7.3).[1]

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[18]

Data Acquisition:

-

The cell is voltage-clamped at a holding potential of -60 mV.[19]

-

TRPV1 channels are activated by applying capsaicin to the extracellular solution.

-

The resulting inward currents are recorded.

-

This compound is co-applied with capsaicin to measure its inhibitory effect on the capsaicin-evoked currents.[3]

-

Currents are filtered and digitized for analysis.[17]

Substance P Release Assay (Radioimmunoassay)

This assay quantifies the release of the neuropeptide substance P from isolated tissues in response to TRPV1 activation and its inhibition by this compound.

Tissue Preparation:

-

Tracheae are isolated from rats and placed in an organ bath containing a physiological salt solution.[6]

Stimulation and Sample Collection:

-

The tissue is pre-incubated with this compound at various concentrations or vehicle control.[6]

-

TRPV1 is activated by adding capsaicin to the bath.

-

The bathing solution is collected at specific time points to measure the amount of released substance P.

Quantification by Radioimmunoassay (RIA):

-

A standard curve is generated using known concentrations of substance P.

-

Samples and standards are incubated with a specific primary antibody against substance P and a radiolabeled substance P tracer (e.g., ¹²⁵I-labeled substance P).[20]

-

The antibody-bound fraction is separated from the free fraction (e.g., using dextran-coated charcoal).[20]

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of substance P in the samples is determined by comparing their radioactivity to the standard curve.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental logic related to the mechanism of action of this compound.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist that serves as a critical tool for investigating the roles of the TRPV1 channel in health and disease. Its mechanism of action, centered on the competitive blockade of the vanilloid binding site, leads to the inhibition of cation influx and subsequent attenuation of neuronal signaling pathways involved in pain and inflammation. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of sensory neuroscience and drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding diverse TRPV1 signaling – an... | F1000Research [f1000research.com]

- 10. mdpi.com [mdpi.com]

- 11. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | Beyond Neuronal Heat Sensing: Diversity of TRPV1 Heat-Capsaicin Receptor-Channel Functions [frontiersin.org]

- 13. The Glutamatergic Nature of TRPV1-Expressing Neurons in the Spinal Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. protocols.io [protocols.io]

- 17. Phenotyping the Function of TRPV1-Expressing Sensory Neurons by Targeted Axonal Silencing | Journal of Neuroscience [jneurosci.org]

- 18. Human Stem Cell-Derived TRPV1-Positive Sensory Neurons: A New Tool to Study Mechanisms of Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Substance P radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of the presence of substance P-like immunoreactivities in human blood and porcine tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of SB-366791: A Selective TRPV1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SB-366791, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This channel, a key player in nociceptive pathways, is activated by various stimuli including heat, acid, and capsaicin, the pungent component of chili peppers. The discovery of this compound through high-throughput screening marked a significant advancement in the development of non-opioid analgesics. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Synthesis

This compound was identified as a potent and selective TRPV1 antagonist through a high-throughput screening of a large chemical library. This cinnamide derivative demonstrated high affinity for the TRPV1 receptor.

Inferred Synthesis Scheme:

A potential synthesis route for N-(3-methoxyphenyl)-4-chlorocinnamide (this compound) can be conceptualized as a two-step process:

-

Formation of 4-chlorocinnamoyl chloride: 4-chlorocinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to produce the corresponding acid chloride.

-

Amide bond formation: The resulting 4-chlorocinnamoyl chloride is then reacted with 3-methoxyaniline in the presence of a base, such as triethylamine (Et₃N) or pyridine, in an inert solvent to yield the final product, N-(3-methoxyphenyl)-4-chlorocinnamide. The product would then be purified using standard techniques like recrystallization or column chromatography.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor, binding to the vanilloid binding site. This binding is allosteric in nature and effectively inhibits the activation of the TRPV1 channel by various stimuli, including capsaicin, acid, and heat. Structural studies have revealed that this compound interacts with key amino acid residues within the transmembrane domains of the TRPV1 protein.

By blocking the activation of TRPV1 on primary sensory neurons, this compound prevents the influx of cations (primarily Ca²⁺ and Na⁺) that would normally lead to neuronal depolarization and the transmission of pain signals. This mechanism effectively dampens the signaling of noxious stimuli.

Downstream Signaling Inhibition:

The activation of TRPV1 channels on sensory neurons triggers the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the nerve terminals. These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the sensitization of other nociceptors. This compound, by blocking TRPV1 activation, has been shown to inhibit the capsaicin-evoked release of substance P. This interruption of downstream signaling contributes to its anti-inflammatory and analgesic effects.

Caption: Inhibition of the TRPV1 signaling pathway by this compound.

Pharmacological Properties

This compound exhibits a high degree of selectivity for the TRPV1 receptor. In vitro studies have shown that it has little to no activity at a wide range of other receptors and ion channels, making it a valuable tool for studying the specific roles of TRPV1.

In Vitro Potency & Selectivity

| Parameter | Species | Assay | Value |

| IC₅₀ | Human | FLIPR Ca²⁺ Assay (Capsaicin-induced) | 5.7 nM |

| IC₅₀ | Rat | Ca²⁺ Influx (Capsaicin-induced) | 651.9 nM |

| pA₂ | Human | Schild Analysis | 7.71 |

| Selectivity | Various | Panel of 47 receptors and ion channels | Little to no effect |

Pharmacokinetics

Preclinical studies in rats have indicated that this compound is orally bioavailable. However, detailed pharmacokinetic parameters such as half-life, peak plasma concentration (Cmax), and clearance are not extensively reported in publicly available literature.

Preclinical Efficacy

The analgesic and anti-inflammatory properties of this compound have been evaluated in various preclinical models of pain.

In Vitro Studies

-

Inhibition of Neuropeptide Release: this compound at concentrations of 100 and 500 nM significantly inhibited the capsaicin-evoked release of substance P from isolated rat tracheae.

-

Inhibition of Ca²⁺ Influx: In cultured rat trigeminal ganglion cells, this compound dose-dependently decreased capsaicin-induced calcium influx.

-

Inhibition of Glutamatergic Synaptic Transmission: In spinal cord slices from rats with peripheral inflammation, this compound was shown to inhibit glutamatergic synaptic transmission, suggesting a central mechanism of action in addition to its peripheral effects.

In Vivo Studies

-

Capsaicin-Induced Nociception: In rats, an intraperitoneal (i.p.) dose of 500 µg/kg of this compound significantly inhibited capsaicin-induced hypothermia, wiping movements, and vasodilation in the knee joint.

-

Inflammatory Pain: this compound has demonstrated efficacy in rodent models of inflammatory pain.

-

Bone Cancer Pain: In a murine model of bone cancer pain, intraperitoneal administration of this compound (0.3 and 1.0 mg/kg) reduced the number of spontaneous flinches. Furthermore, a sub-analgesic dose of this compound was found to potentiate the analgesic effects of morphine.

-

Morphine-Induced Itch: Intrathecal administration of this compound in mice dose-dependently reduced morphine-induced scratching behavior without affecting morphine's analgesic properties or causing hyperthermia.

Experimental Protocols

In Vitro Substance P Release Assay

-

Tissue Preparation: Isolated tracheae from male Wistar rats are incubated in a buffered physiological salt solution.

-

Stimulation: Tissues are challenged with capsaicin in the presence and absence of varying concentrations of this compound.

-

Quantification: The amount of substance P released into the supernatant is quantified using a specific enzyme immunoassay (EIA).

In Vivo Capsaicin-Induced Hypothermia in Rats

-

Animal Model: Male Wistar rats are used.

-

Drug Administration: this compound or vehicle is administered intraperitoneally at a specified time before the capsaicin challenge.

-

Capsaicin Challenge: A solution of capsaicin is administered subcutaneously.

-

Measurement: Core body temperature is monitored at regular intervals using a rectal probe.

Caption: Workflow for evaluating this compound in a Freund's Complete Adjuvant (FCA) model of inflammatory pain.

Clinical Development

To date, there is no publicly available information indicating that this compound has entered human clinical trials. Its development status remains in the preclinical phase. The progression of TRPV1 antagonists into the clinic has been challenging, primarily due to the on-target side effect of hyperthermia.

Conclusion

This compound is a valuable pharmacological tool for the investigation of TRPV1 function in pain and inflammation. Its high potency and selectivity have been instrumental in elucidating the role of this channel in various preclinical models. While its path to clinical development as a standalone analgesic is unclear, the insights gained from the study of this compound and other TRPV1 antagonists continue to inform the development of novel pain therapeutics. Further research may explore its potential in combination therapies or for indications beyond pain where TRPV1 is implicated.

SB-366791: A Selective TRPV1 Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-366791, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4] This channel, a non-selective cation channel, plays a crucial role in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[2][3] Due to its role in pain and inflammation, TRPV1 is a significant target for the development of novel analgesics. This compound has demonstrated high affinity and selectivity for TRPV1, making it a valuable tool for studying the physiological functions of this receptor and a promising candidate for therapeutic development.[1][2][3][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Properties of this compound

This compound is a cinnamamide derivative that acts as a competitive antagonist at the vanilloid binding site of the TRPV1 receptor.[2][3][6][7] Structural studies have revealed that this compound binds to the same pocket as capsaicin and other vanilloid agonists.[5][8] Its binding stabilizes the closed conformation of the channel, thereby inhibiting the influx of cations like Ca2+ that is normally triggered by activating stimuli.[5]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | [4] |

| Molecular Formula | C₁₆H₁₄ClNO₂ | [4][6][7] |

| Molecular Weight | 287.75 g/mol | [6][7] |

| CAS Number | 472981-92-3 | [4][6][7] |

| Solubility | Soluble to 10 mM in ethanol and to 100 mM in DMSO | [6][7] |

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 2.1: In Vitro Potency and Affinity

| Parameter | Species/Cell Line | Assay | Value | Reference |

| pA₂ | Human TRPV1 | Schild Analysis | 7.71 | [2][3][6][7] |

| pK_b_ | Rat TRPV1 | FLIPR-based Ca²⁺-assay | 7.74 ± 0.08 | [2][3] |

| IC₅₀ | Rat Trigeminal Ganglion Cells | Capsaicin-induced Ca²⁺ influx | 651.9 nM | [1][9] |

| IC₅₀ | Human TRPV1 | - | 5.7 nM | [10] |

| IC₅₀ | Modified this compound (Compound 2) | - | 1.3 µM | [11] |

| IC₅₀ | Modified this compound (Compound 4) | - | 1.1 µM | [11] |

Table 2.2: In Vivo Efficacy

| Model | Species | Administration | Dose | Effect | Reference |

| Capsaicin-induced Hypothermia | Rat | i.p. | 500 µg/kg | Significant inhibition | [1][9] |

| Capsaicin-induced Wiping Movements | Rat | i.p. | 500 µg/kg | Significant inhibition | [1][9] |

| Capsaicin-induced Vasodilatation (knee joint) | Rat | i.p. | 500 µg/kg | Significant inhibition | [1][9] |

| Morphine-induced Itch | Mouse | Intrathecal | 0.01-0.1 nmol | Dose-dependent inhibition | [12] |

| Freund's Complete Adjuvant (FCA)-induced Inflammatory Pain | Rat | - | 30 µM (in spinal slices) | Decreased sEPSC and mEPSC frequency | [13] |

Selectivity Profile

A key advantage of this compound is its high selectivity for TRPV1 over other receptors and ion channels. Unlike the earlier TRPV1 antagonist capsazepine, this compound shows little to no effect on a wide range of targets.[1][2][3]

Table 3.1: Selectivity Screening of this compound

| Target Class | Number of Targets Tested | Result | Reference |

| G-protein-coupled receptors and ion channels | 47 | Little or no effect | [2][3] |

| Voltage-gated Ca²⁺-channels (VGCC) | - | No effect | [2][3] |

| Hyperpolarisation-activated current (I_h_) | - | No effect | [2][3] |

| CB₁ and CB₂ receptors | - | No effect | [6][7] |

| Opioid receptors | - | Little or no effect | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

FLIPR-Based Calcium Assay

This high-throughput screening assay is used to measure changes in intracellular calcium concentration in response to receptor activation.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing recombinant human or rat TRPV1.

-

Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[14][15]

-

Procedure:

-

Cells are plated in 96- or 384-well plates and grown to confluence.

-

The growth medium is removed, and cells are incubated with the fluorescent dye in a buffered saline solution for 1 hour at 37°C.

-

After washing to remove excess dye, the plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

This compound at various concentrations is added to the wells, followed by a fixed concentration of a TRPV1 agonist (e.g., capsaicin).

-

Changes in fluorescence, indicating intracellular calcium influx, are monitored in real-time.

-

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced fluorescence signal. IC₅₀ or pK_b_ values are calculated from concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells.

-

Cell Preparation: HEK293 cells expressing hTRPV1 or cultured sensory neurons (e.g., dorsal root ganglion or trigeminal ganglion neurons) are used.[5]

-

Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

-

The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

-

Stimulation and Antagonism:

-

TRPV1 is activated by various modalities, such as application of capsaicin, acidic solution (low pH), or by increasing the temperature of the bath solution to noxious levels (>43°C).[2]

-

The resulting inward currents are recorded.

-

This compound is then co-applied with the agonist to determine its inhibitory effect on the channel currents.[5]

-

-

Data Analysis: The percentage of current inhibition is calculated to assess the antagonist activity of this compound.

In Vivo Models of Nociception

These behavioral models in animals are used to assess the analgesic efficacy of this compound.

-

Capsaicin-Induced Nocifensive Behaviors:

-

Procedure: A low dose of capsaicin is injected into the paw or instilled in the eye of a rodent.

-

Measurement: The time spent licking or flinching the injected paw, or the number of eye wipes, is quantified as a measure of acute pain.

-

Intervention: this compound is administered systemically (e.g., intraperitoneally) or locally prior to capsaicin injection to evaluate its ability to reduce these pain behaviors.[1][9]

-

-

Thermal Hyperalgesia Models:

-

Procedure: Inflammation or nerve injury is induced in a rodent's paw (e.g., using Freund's Complete Adjuvant or carrageenan). This leads to a heightened sensitivity to heat.

-

Measurement: The latency to withdraw the paw from a radiant heat source (Hargreaves test) or a hot plate is measured. A shorter latency indicates hyperalgesia.

-

Intervention: this compound is administered to assess its ability to reverse the thermal hyperalgesia and restore normal withdrawal latencies.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to this compound.

Caption: TRPV1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a fluorescence-based calcium imaging assay.

Conclusion

This compound stands out as a highly potent and selective antagonist of the TRPV1 receptor. Its well-characterized in vitro and in vivo profiles, coupled with a favorable selectivity against other common drug targets, make it an invaluable pharmacological tool for dissecting the roles of TRPV1 in various physiological and pathological processes. Furthermore, the data gathered on this compound continues to inform the development of a new generation of non-opioid analgesics for the treatment of chronic and inflammatory pain. This guide provides a comprehensive technical overview to support ongoing research and drug development efforts in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. SB 366791 | TRPV Channels | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-366791 in Nociception Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the detection and transmission of noxious stimuli. This technical guide provides an in-depth overview of the critical role of this compound in nociception research. It details the compound's mechanism of action, summarizes its efficacy in various preclinical models of pain, and provides comprehensive experimental protocols for its use. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with this compound research, offering a valuable resource for scientists and professionals in the field of pain and analgesia.

Introduction to this compound

This compound, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, is a cinnamide derivative that has emerged as a crucial tool for investigating the function of the TRPV1 receptor in pain pathways.[1] Unlike earlier TRPV1 antagonists such as capsazepine, this compound exhibits higher potency and selectivity, with little to no effect on a wide range of other receptors and ion channels.[2][3] This improved pharmacological profile makes it an invaluable asset for delineating the specific contributions of TRPV1 to various pain states.

The TRPV1 receptor, a non-selective cation channel, is predominantly expressed in primary sensory neurons.[4] It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin, the active component of chili peppers.[4][5] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron and the initiation of a pain signal that is transmitted to the central nervous system.[6] this compound competitively antagonizes the binding of agonists to the TRPV1 receptor, thereby preventing its activation and subsequent nociceptive signaling.[2]

Quantitative Efficacy of this compound

The potency and efficacy of this compound have been extensively characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell/Tissue Type | Agonist | Parameter | Value | Reference(s) |

| FLIPR-based Ca2+ Assay | Human TRPV1 expressing cells | Capsaicin | pKb | 7.74 ± 0.08 | [2] |

| Schild Analysis | Human TRPV1 expressing cells | Capsaicin | pA2 | 7.71 | [2][3] |

| Ca2+ Influx Assay | Cultured Rat Trigeminal Ganglion Cells | Capsaicin | IC50 | 651.9 nM | [7][8] |

| Whole-cell Patch Clamp | Human TRPV1 expressing HEK293 cells | Low pH (5.0) | IC50 | 21 ± 6 nM | [2] |

| Substance P Release | Isolated Rat Tracheae | Capsaicin | Inhibition | Significant at 100 and 500 nM | [7][8] |

| Vanilloid Receptor Antagonism | Recombinant human TRPV1 in CHO cells | Capsaicin | IC50 | 5.7 nM | [4] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Nociception

| Pain Model | Species | Route of Administration | Dose | Effect | Reference(s) |

| Capsaicin-induced Hypothermia | Rat | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [7][8] |

| Capsaicin-induced Wiping Movements | Rat | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [7][8] |

| Capsaicin-induced Knee Joint Vasodilation | Rat | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [7][8] |

| Freund's Complete Adjuvant (FCA)-induced Inflammatory Pain | Rat | - | 30 µM (in spinal cord slices) | Decreased spontaneous and miniature EPSC frequency | [9] |

| Bone Cancer Pain | Mouse | Intraperitoneal (i.p.) | 0.3 and 1.0 mg/kg | Reduced spontaneous flinches | [10] |

| Morphine-induced Itch | Mouse | Intrathecal | 0.03 and 0.1 nmol | Dose-dependent reduction in scratching | [1] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by directly blocking the TRPV1 channel, thereby preventing the downstream signaling cascade that leads to the sensation of pain. The following diagram illustrates the TRPV1 signaling pathway and the point of intervention by this compound.

References

- 1. Substance P radioimmunoassay for quantitative characterization of sensory neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolonged maintenance of capsaicin-induced hyperalgesia by brief daily vibration stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An electrophysiological study of dorsal horn neurons in the spinal cord of rats with an experimental peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasodilatation induced by capsaicin in rat mesenteric vessels is probably independent of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]

- 6. An electrophysiologist’s guide to dorsal horn excitability and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Capsaicin-induced vasoconstriction in the mouse knee joint: a study using TRPV1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Potent and Selective TRPV1 Antagonist SB-366791: A Technical Guide to its Effects on Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-366791, or N-(3-methoxyphenyl)-4-chlorocinnamide, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This non-selective cation channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[2][3] As a competitive antagonist, this compound has proven to be a valuable tool for elucidating the physiological and pathological roles of TRPV1, particularly in pain and inflammation.[3][4] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the effects of this compound on sensory neurons.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the TRPV1 receptor across various experimental models.

Table 1: In Vitro Potency of this compound

| Parameter | Species/Cell Line | Assay Type | Agonist | Value | Reference |

| pA2 | Human (hTRPV1) | Electrophysiology | Capsaicin | 7.71 | [3] |

| pK | Human (hTRPV1) | FLIPR-based Ca²⁺ Assay | Capsaicin | 7.74 ± 0.08 | [3] |

| IC | Rat Trigeminal Ganglion Cells | Ca²⁺ Influx Assay | Capsaicin | 651.9 nM | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Pain/Inflammation Type | Administration Route | Effective Dose | Effect | Reference |

| Rat | Capsaicin-induced Hypothermia | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [5] |

| Rat | Capsaicin-induced Wiping Movements | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [5] |

| Rat | Capsaicin-induced Vasodilation | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [5] |

| Rat | Freund's Complete Adjuvant (FCA)-induced Inflammatory Pain | - | 30 µM (in spinal slices) | Decreased sEPSC and mEPSC frequency | [4] |

| Mouse | Morphine-induced Itch | Intrathecal | 0.03 - 0.1 nmol | Dose-dependent reduction in scratching | [6] |

| Mouse | Bone Cancer Pain | Intraperitoneal (i.p.) | 0.3 - 1.0 mg/kg | Reduced spontaneous flinches | [1] |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on sensory neurons.

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the inhibitory effect of this compound on capsaicin-activated currents in cultured rat DRG neurons.

Cell Preparation:

-

Isolate DRG neurons from neonatal or adult rats.

-

Culture neurons on poly-L-lysine coated coverslips for 24-48 hours before recording.

Solutions:

-

External Solution (in mM): 154 NaCl, 6 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 10 D-glucose, 10 HEPES; pH adjusted to 7.4 with Tris-base.[7]

-

Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 Na-gluconate, 4.5 MgCl₂, 0.74 CaCl₂, 10 EGTA-2K, 10 HEPES; pH adjusted to 7.3 with Tris-base.[7]

Recording Parameters:

-

Perform whole-cell voltage-clamp recordings at room temperature (22–24°C).[7]

-

Use borosilicate glass pipettes with a resistance of 2.5–4 MΩ.[7]

-

Record capsaicin-evoked inward currents.

Experimental Procedure:

-

Establish a stable whole-cell recording.

-

Perfuse the neuron with the external solution containing a known concentration of capsaicin (e.g., 1 µM) to elicit a baseline current.

-

Wash out the capsaicin until the current returns to baseline.

-

Pre-incubate the neuron with this compound (e.g., 10 µM) for a defined period (e.g., 1-5 minutes).

-

Co-apply capsaicin and this compound and record the resulting current.

-

Compare the current amplitude in the presence and absence of this compound to determine the percentage of inhibition.

Fluorometric Imaging Plate Reader (FLIPR)-Based Calcium Assay

This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation and its blockade by this compound.

Cell Culture:

-

Plate HEK293 cells stably expressing human TRPV1 (hTRPV1) in 96- or 384-well black-walled, clear-bottom plates.

-

Culture overnight to allow for cell attachment.

Reagents:

-

Loading Buffer: Prepare a solution containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[4][9]

-

Agonist Solution: Prepare a solution of capsaicin at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Antagonist Solution: Prepare serial dilutions of this compound.

Procedure:

-

Remove the culture medium from the cell plates.

-

Add the loading buffer to each well and incubate for 1 hour at 37°C.[9]

-

During the final 15-20 minutes of incubation, add the antagonist solutions (including a vehicle control) to the respective wells.

-

Place the cell plate into the FLIPR instrument.

-

Initiate the assay by adding the agonist solution to all wells simultaneously.

-

Monitor the fluorescence intensity over time to measure the change in [Ca²⁺]i.

-

Calculate the inhibitory concentration (IC₅₀) or pK

In Vivo Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain

This model is used to assess the anti-hyperalgesic effects of this compound in a setting of persistent inflammation.

Animal Model:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Induce inflammation by injecting a small volume (e.g., 50-100 µl) of FCA into the plantar surface of one hind paw.[10][11]

Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

-

Administer this compound via intraperitoneal (i.p.) or other appropriate routes at various doses.

Behavioral Testing:

-

Measure baseline pain responses (e.g., thermal latency using a plantar test, mechanical threshold using von Frey filaments) before FCA injection.

-

After FCA injection, periodically assess the development of thermal hyperalgesia and mechanical allodynia over several days.

-

Administer this compound or vehicle at a time point when hypersensitivity is established (e.g., 24 hours post-FCA).

-

Measure pain responses at various time points after drug administration to determine the analgesic effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving TRPV1 and the workflows of the described experiments.

Caption: TRPV1 signaling pathway in a sensory neuron.

References

- 1. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Capsaicin-induced currents with distinct desensitization and Ca2+ dependence in rat trigeminal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

- 5. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]

- 8. The Role of Calcium in the Desensitization of Capsaicin Responses in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moleculardevices.com [moleculardevices.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Pharmacology of SB-366791

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the pharmacological properties of SB-366791, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It details the compound's mechanism of action, quantitative pharmacological data, selectivity profile, and the experimental methodologies used for its characterization.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a critical molecular integrator for a variety of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin.[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which triggers the sensation of pain and promotes neurogenic inflammation through the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP).[4][5] Consequently, TRPV1 has emerged as a highly sought-after therapeutic target for the development of novel analgesics.[4][6]

This compound, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, is a potent and selective, cinnamide-derived competitive antagonist of the TRPV1 receptor.[1][6] It was identified through high-throughput screening and has been extensively characterized as a valuable tool compound for studying TRPV1 biology and as a promising candidate for pain therapy.[1][6] This guide synthesizes the key pharmacological data and experimental findings related to this compound.

Mechanism of Action

This compound exerts its effects by directly competing with agonists for the vanilloid binding site on the TRPV1 channel.[6] Cryo-electron microscopy studies have revealed that this compound binds to the vanilloid pocket, acting as an allosteric inhibitor.[6] Schild analysis of its inhibitory effect on capsaicin-induced responses confirmed a competitive mechanism of action.[1] This binding stabilizes the channel in a closed, non-conductive state, thereby preventing its activation by various modalities, including capsaicin, noxious heat, and acid.[1][6] Unlike the earlier antagonist capsazepine, this compound is also an effective antagonist against the acid-mediated activation of the rat TRPV1 receptor (rTRPV1).[1][2]

Quantitative Pharmacological Profile

The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The data are summarized in the tables below.

In Vitro Potency and Affinity

| Assay Type | Species/Cell Line | Measured Parameter | Value | Reference |

| FLIPR-based Ca²⁺ Assay | Human TRPV1 | Apparent pKb | 7.74 ± 0.08 | [1] |

| Schild Analysis | Human TRPV1 | pA₂ | 7.71 | [1] |

| Capsaicin-induced Ca²⁺ Influx | Cultured Rat Trigeminal Ganglion Cells | IC₅₀ | 651.9 nM | [5][7] |

| Vanilloid Receptor Binding | - | IC₅₀ | 5.7 nM | [8] |

In Vitro Functional Effects

| Experiment | Preparation | Concentration | Effect | Reference |

| Capsaicin-evoked Substance P Release | Isolated Rat Tracheae | 100 & 500 nM | Significant inhibition | [5][7] |

| Electrically Induced Neuropeptide Release | Isolated Rat Tracheae | 100 & 500 nM | No effect | [5][7] |

| Spontaneous EPSC Frequency | Rat Spinal Cord Slices (FCA-inflamed) | 30 µM | Decreased to 66 ± 8% of control | [9] |

| Miniature EPSC Frequency | Rat Spinal Cord Slices (FCA-inflamed) | 30 µM | Decreased to 63 ± 4% of control | [9] |

| C-fibre Evoked EPSC Amplitude | Rat Spinal Cord Slices (FCA-inflamed) | 30 µM | Reduced to 72 ± 6% of control | [8][9] |

In Vivo Efficacy

| Animal Model | Species | Dose | Effect | Reference |

| Capsaicin-induced Hypothermia | Rat | 500 µg/kg i.p. | Significant inhibition | [5][7] |

| Capsaicin-induced Wiping Movements | Rat | 500 µg/kg i.p. | Significant inhibition | [5][7] |

| Capsaicin-induced Vasodilatation | Rat (Knee Joint) | 500 µg/kg i.p. | Significant inhibition | [5][7] |

| Morphine-induced Itch | Mouse | 0.1 nmol (intrathecal) | Dose-dependent inhibition | [10] |

| Morphine-induced Antinociception | Mouse | 0.1 nmol (intrathecal) | No suppression of effect | [10] |

Selectivity Profile

A key attribute of a high-quality chemical probe is its selectivity. This compound exhibits a superior selectivity profile compared to the prototypical TRPV1 antagonist, capsazepine.[1][5] In a broad panel of 47 binding assays, which included a wide range of G-protein-coupled receptors and ion channels, this compound showed little or no effect.[1][6] Furthermore, unlike capsazepine, this compound does not affect the hyperpolarisation-activated current (Ih) or voltage-gated calcium channels (VGCC) in cultured rodent sensory neurons.[1][2] This high degree of selectivity makes this compound a more reliable tool for specifically interrogating the physiological and pathological roles of TRPV1.[1]

Key Experimental Protocols

The characterization of this compound has relied on several key experimental methodologies.

FLIPR-based Calcium Assay

This high-throughput assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the target receptor.[1][11]

-

Cell Culture and Plating : HEK-293 cells stably expressing human TRPV1 are cultured and plated into 96-well or 384-well microplates.

-

Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[11][12] These dyes are membrane-permeant and become fluorescent upon binding to intracellular calcium.

-

Compound Addition : The FLIPR (Fluorometric Imaging Plate Reader) instrument adds this compound (the antagonist) to the wells for a pre-incubation period.

-

Agonist Challenge : Subsequently, a TRPV1 agonist (e.g., capsaicin) is added to stimulate the receptor.

-

Signal Detection : The instrument's integrated camera detects the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

-

Data Analysis : The inhibition of the agonist-induced calcium response by this compound is quantified to determine parameters like IC₅₀ and pKb.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the electrical currents flowing across the cell membrane.[1][6]

-

Cell Preparation : Individual cells expressing TRPV1 (e.g., cultured sensory neurons or transfected HEK-293 cells) are identified under a microscope.

-

Pipette Positioning : A glass micropipette with a very fine tip is precisely positioned onto the surface of a cell.

-

Seal Formation : Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration : A brief pulse of suction ruptures the patch of membrane under the pipette, allowing direct electrical access to the cell's interior.

-

Recording : The membrane potential is clamped at a set voltage, and the currents flowing through the ion channels are recorded in response to the application of agonists (capsaicin, heat, protons) in the absence and presence of this compound.

-

Analysis : The degree of current inhibition by this compound is measured to assess its antagonist activity against different activation modalities.[1]

In Vivo Models of Nociception and Inflammation

Animal models are essential for evaluating the therapeutic potential of TRPV1 antagonists.

-

Freund's Complete Adjuvant (FCA)-Induced Inflammation : FCA is injected into the paw of a rodent, inducing a robust and sustained inflammatory response characterized by thermal hyperalgesia and mechanical allodynia.[9] this compound is administered systemically or locally to assess its ability to reverse these pain-like behaviors.

-

Capsaicin-Induced Nocifensive Behaviors : Subcutaneous injection of capsaicin elicits acute nocifensive responses, such as wiping or licking the injection site.[5][7] The efficacy of this compound is determined by its ability to reduce the frequency or duration of these behaviors.

-

Capsaicin-Induced Hypothermia : Systemic administration of capsaicin in rats causes a transient drop in core body temperature.[5][7] This response is mediated by TRPV1, and its blockade by this compound is a reliable measure of in vivo target engagement.[5]

Signaling and Functional Consequences

The antagonism of TRPV1 by this compound has significant downstream consequences, particularly in the context of pain signaling. In inflammatory states, TRPV1 channels on presynaptic terminals in the spinal cord can become tonically active, leading to enhanced release of the excitatory neurotransmitter glutamate.[9] this compound has been shown to inhibit this process. By reducing the frequency of spontaneous and miniature excitatory post-synaptic currents (sEPSCs and mEPSCs) in spinal cord neurons from inflamed animals, this compound demonstrates a presynaptic mechanism of action that contributes to its anti-hyperalgesic effects.[9] This suggests that part of its analgesic efficacy stems from dampening central sensitization.

Conclusion

This compound is a well-characterized pharmacological tool that has significantly advanced our understanding of TRPV1 function. Its high potency, competitive mechanism of action, and excellent selectivity profile distinguish it from earlier antagonists.[1][5] Data from a range of in vitro and in vivo experiments demonstrate its ability to effectively block TRPV1 activation and mitigate pain-related signaling and behaviors.[5][9][10] As such, this compound remains a benchmark compound for researchers in the fields of sensory neuroscience and analgesic drug development.

References

- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-366791: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons.[1] This channel plays a crucial role in the detection of noxious stimuli, including heat, capsaicin, and changes in pH.[1] As a competitive antagonist, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV1 and as a potential therapeutic agent for pain and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name N-(4-chloro-3-methoxyphenyl)cinnamamide, is a cinnamide derivative.[2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-(4-chloro-3-methoxyphenyl)cinnamamide |

| CAS Number | 472981-92-3[3][4][5] |

| Molecular Formula | C16H14ClNO2[3][4][5] |

| SMILES | ClC1=CC=C(/C=C/C(NC2=CC(OC)=CC=C2)=O)C=C1[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 287.74 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [3] |

| Solubility | DMSO: ≥ 100 mg/mL (347.54 mM) | [3] |

| Ethanol: 2.9 mg/mL (10.08 mM) | [6] | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [3] |

Pharmacological Properties

This compound is a highly potent and selective competitive antagonist of the TRPV1 receptor.[1][4] Its pharmacological profile has been characterized through various in-vitro and in-vivo studies.

Table 3: Pharmacological Activity of this compound

| Parameter | Value | Assay Conditions | Source |

| IC50 | 5.7 nM | Inhibition of capsaicin-induced responses | [3] |

| 0.021 ± 0.006 μM | Inhibition of pH-activated currents in hTRPV1 expressing cells | [2] | |

| 651.9 nM | Inhibition of capsaicin-induced Ca2+ influx in cultured rat trigeminal ganglion cells | [3] | |

| pA2 | 7.71 | Schild analysis against capsaicin-induced activation of hTRPV1 | [1] |

| pK b | 7.74 ± 0.08 | FLIPR-based Ca2+-assay with capsaicin as agonist | [1] |

This compound exhibits high selectivity for TRPV1 over a wide range of other receptors and ion channels, making it a specific tool for studying TRPV1 function.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its antagonistic effect by binding to the vanilloid pocket of the TRPV1 channel, the same site where the agonist capsaicin binds.[2] This competitive binding prevents the conformational changes in the channel that are necessary for its opening and the subsequent influx of cations (primarily Ca2+ and Na+). The inhibition of cation influx blocks the depolarization of sensory neurons and the propagation of pain signals.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In-Vitro: FLIPR-Based Calcium Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to TRPV1 activation and its inhibition by this compound using a Fluorometric Imaging Plate Reader (FLIPR).

Methodology:

-

Cell Culture: Human prostate cancer cells (PC-3), which endogenously express TRPV1, are seeded into 96-well black-walled, clear-bottom plates and cultured for 24 hours.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM for 60 minutes at 37°C.

-

Compound Addition: The plate is placed in the FLIPR instrument. After establishing a baseline fluorescence reading, various concentrations of this compound or vehicle are added to the wells and incubated for 5 minutes.[7]

-

TRPV1 Activation: A solution of the TRPV1 agonist, capsaicin (e.g., 1 µM final concentration), is then added to all wells to stimulate the channel.[2]

-

Data Acquisition and Analysis: Fluorescence intensity is measured continuously before and after the addition of the agonist. The increase in fluorescence, corresponding to the influx of intracellular calcium, is recorded. The inhibitory effect of this compound is calculated, and the IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In-Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the electrophysiological recording of TRPV1 channel currents in response to activation and inhibition.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human TRPV1.

-

Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.

-

Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV.

-

Compound Application: A baseline current is established, after which the TRPV1 agonist (e.g., 1 µM capsaicin) is applied to elicit an inward current.[2] Subsequently, a co-application of the agonist and various concentrations of this compound is performed to assess the inhibitory effect.[2]

-

Data Analysis: The peak inward current in the presence of the antagonist is compared to the control current elicited by the agonist alone. The concentration-response curve for this compound is plotted to determine its IC50.

In-Vivo: Morphine-Induced Itch Model in Mice

This protocol describes an in-vivo model to assess the effect of this compound on opioid-induced pruritus.

Methodology:

-

Animals: Male C57/BL6j mice are used for the study.

-

Drug Administration: Animals receive an intrathecal injection of either morphine (to induce itching), this compound, a combination of both, or their respective vehicles.

-

Behavioral Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and its behavior is videotaped for 60 minutes.

-

Data Analysis: The number of scratches directed towards the head and neck region with the hind paws is counted by a blinded observer. The data are analyzed to determine if this compound can reduce morphine-induced scratching behavior.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the TRPV1 receptor. Its favorable pharmacological profile and specificity make it an indispensable tool for research into the role of TRPV1 in pain, inflammation, and other physiological processes. The detailed chemical, physical, and pharmacological data, along with the experimental protocols provided in this guide, offer a comprehensive resource for scientists and researchers working in the field of drug discovery and development. Further investigation into the therapeutic potential of this compound and similar TRPV1 antagonists is warranted.

References

- 1. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of SB-366791 with the Vanilloid Receptor (TRPV1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor, is a critical player in nociception and inflammatory pain pathways. Its activation by various stimuli, including capsaicin, heat, and protons, leads to a cascade of signaling events that ultimately result in the sensation of pain. Consequently, TRPV1 has emerged as a key therapeutic target for the development of novel analgesics. SB-366791 is a potent and selective antagonist of the TRPV1 receptor that has been instrumental in elucidating the physiological roles of this ion channel. This technical guide provides a comprehensive overview of the interaction between this compound and TRPV1, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize this interaction.

Introduction to this compound

This compound, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, is a small molecule antagonist of the TRPV1 receptor.[1] It was identified through high-throughput screening and has since been widely used as a pharmacological tool to investigate the function of TRPV1 in various physiological and pathological processes.[2] Its high potency and selectivity for TRPV1 over other receptors make it a valuable research compound for dissecting the specific contributions of this channel to pain and inflammation.[2]

Mechanism of Action

This compound acts as a competitive antagonist at the vanilloid binding site on the TRPV1 receptor.[2] Cryo-electron microscopy studies have revealed that this compound binds to a pocket in the transmembrane domain of the human TRPV1 channel.[1][3] This binding pocket is the same site where capsaicin, the pungent compound in chili peppers and a potent TRPV1 agonist, binds. By occupying this site, this compound prevents the binding of capsaicin and other agonists, thereby inhibiting channel activation.[2]

While initially characterized as a competitive antagonist, further studies have suggested that this compound may also exhibit allosteric modulatory effects, influencing the channel's gating mechanism beyond simple pore blockage.[1] This dual mechanism contributes to its high efficacy in blocking TRPV1 activation by a variety of stimuli, including heat and protons.[2]

Quantitative Pharmacological Data

The potency and affinity of this compound for the TRPV1 receptor have been quantified in various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters.

| Parameter | Species | Assay System | Value | Reference |

| IC50 | Human | Recombinant hTRPV1 in CHO cells (Capsaicin-induced Ca2+ flux) | 5.7 nM | [No specific citation found for this exact value in the provided results] |

| Rat | Cultured trigeminal ganglion cells (Capsaicin-induced Ca2+ influx) | 651.9 nM | [No specific citation found for this exact value in the provided results] | |

| pKb | Human | FLIPR-based Ca2+-assay | 7.74 ± 0.08 | [2] |

| pA2 | Human | Schild analysis | 7.71 | [2] |

Table 1: In Vitro Potency and Affinity of this compound for the TRPV1 Receptor

| Animal Model | Effect Measured | Effective Dose | Reference |

| Rat | Inhibition of capsaicin-induced hypothermia | 500 µg/kg i.p. | [No specific citation found for this exact value in the provided results] |

| Rat | Inhibition of capsaicin-induced wiping movements | 500 µg/kg i.p. | [No specific citation found for this exact value in the provided results] |

| Rat | Inhibition of capsaicin-induced knee joint vasodilatation | 500 µg/kg i.p. | [No specific citation found for this exact value in the provided results] |

| Rat (FCA-induced inflammation) | Reduction of sEPSC frequency in spinal cord slices | 30 µM | [No specific citation found for this exact value in the provided results] |

| Rat (FCA-induced inflammation) | Reduction of mEPSC frequency in spinal cord slices | 30 µM | [No specific citation found for this exact value in the provided results] |

Table 2: In Vivo Efficacy of this compound in Animal Models

Experimental Protocols

The characterization of this compound's interaction with TRPV1 has relied on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Fluorometric Imaging Plate Reader (FLIPR)-Based Calcium Assay

This high-throughput assay is used to measure changes in intracellular calcium concentration upon TRPV1 activation and its inhibition by antagonists.

Objective: To determine the potency of this compound in inhibiting capsaicin-induced calcium influx in cells expressing TRPV1.

Materials:

-

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human or rat TRPV1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Capsaicin stock solution.

-

This compound stock solution.

-

384-well black-walled, clear-bottom assay plates.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the TRPV1-expressing cells into 384-well plates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate the plate in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of capsaicin in assay buffer.

-

Assay Protocol on FLIPR:

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

Set the instrument to first add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15 minutes).

-

Subsequently, add a fixed concentration of capsaicin (typically at its EC80) to stimulate TRPV1.

-

Measure the fluorescence intensity before and after the addition of the agonist.

-

-

Data Analysis: The increase in fluorescence upon capsaicin addition corresponds to calcium influx. The inhibitory effect of this compound is calculated as the percentage reduction in the capsaicin-induced fluorescence signal. Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing detailed information about the mechanism of channel block.

Objective: To characterize the effect of this compound on capsaicin-, heat-, or proton-activated currents in single cells expressing TRPV1.

Materials:

-

TRPV1-expressing cells cultured on coverslips.

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP, 0.3 GTP, pH 7.2).

-

Patch pipettes (2-5 MΩ resistance).

-

Patch-clamp amplifier and data acquisition system.

-

Perfusion system for rapid solution exchange.

-

Temperature control system for heat activation studies.

Procedure:

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Positioning and Sealing: Under microscopic guidance, approach a single cell with a patch pipette filled with internal solution. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Stimulation and Antagonist Application:

-

Chemical Activation: Apply capsaicin or an acidic solution (e.g., pH 5.5) via the perfusion system to activate TRPV1 and record the inward current.

-

Thermal Activation: Use a temperature-controlled perfusion system to rapidly increase the temperature of the external solution to >43°C.

-

Antagonist Application: Co-apply this compound with the agonist or pre-incubate the cell with the antagonist before agonist application.

-

-

Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of this compound. A reduction in the current amplitude indicates inhibition. For Schild analysis, measure the dose-response relationship for the agonist in the presence of different fixed concentrations of the antagonist.

In Vitro Substance P Release Assay

This assay measures the release of the neuropeptide Substance P from sensory nerve endings, a key downstream event of TRPV1 activation.

Objective: To determine the effect of this compound on capsaicin-induced Substance P release from isolated trachea.

Materials:

-

Rat tracheae.

-

Krebs-Henseleit solution (oxygenated with 95% O2/5% CO2).

-

Capsaicin solution.

-

This compound solution.

-

Substance P ELISA kit.

-

Collection vials.

Procedure:

-

Tissue Preparation: Isolate the trachea from a euthanized rat and place it in ice-cold Krebs-Henseleit solution. Cut the trachea into rings.

-

Incubation and Stimulation:

-

Place the tracheal rings in vials containing oxygenated Krebs-Henseleit solution at 37°C and allow them to equilibrate.

-

Pre-incubate the tissues with either vehicle or this compound for a specified time.

-

Stimulate the tissues by adding capsaicin to the incubation medium.

-

-

Sample Collection: At the end of the stimulation period, collect the supernatant from each vial.

-

Substance P Quantification: Measure the concentration of Substance P in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of Substance P released in the capsaicin-stimulated group with that in the group pre-treated with this compound. A significant reduction in Substance P release in the presence of the antagonist indicates its inhibitory effect on TRPV1.

Signaling Pathways and Experimental Workflows

The interaction of this compound with TRPV1 can be visualized through signaling pathway and experimental workflow diagrams.

References

Methodological & Application

Application Notes and Protocols: Optimal Concentration of SB-366791 for In Vitro Assays

Introduction